molecular formula C26H44N7O17P3S B1241751 Pivalyl-Coenzyme A

Pivalyl-Coenzyme A

Cat. No. B1241751
M. Wt: 851.7 g/mol
InChI Key: FCMKBHDFOPWWQK-NDZSKPAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pivaloyl-CoA is a short-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pivalic acid. It has a role as a rat metabolite and a xenobiotic metabolite. It is a short-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA. It derives from a pivalic acid. It is a conjugate acid of a pivaloyl-CoA(4-).

Scientific Research Applications

1. Coenzyme A Biosynthesis in Plants

Pivalyl-Coenzyme A is linked to the biosynthesis of Coenzyme A (CoA), an essential cofactor in various metabolic reactions. In plants, the complete biosynthetic pathway from pantothenate to CoA, involving several enzymes, was successfully reconstituted in vitro, demonstrating the complex process of CoA formation, to which pivalyl-CoA is closely related (Kupke, Hernández-Acosta, & Culiáñez-Macià, 2003).

2. Coenzyme A Function in Metabolism

Coenzyme A, to which pivalyl-CoA contributes, is a central element in the metabolism of fatty acids, as well as in several synthetic and degradative reactions. Recent advancements have identified all genes encoding CoA biosynthetic enzymes, highlighting CoA's pivotal role in metabolic pathways (Leonardi, Zhang, Rock, & Jackowski, 2005).

3. Genetic Implications of Coenzyme A Biosynthesis

Mutations in genes related to CoA biosynthesis, which involves pivalyl-CoA, can lead to significant health issues like dilated cardiomyopathy. The PPCS gene, a part of the CoA biosynthesis pathway, was found to have a direct connection with such a cardiac phenotype, demonstrating the critical nature of CoA and its derivatives in human health (Iuso et al., 2018).

4. Novel Activity in Coenzyme B12-dependent Isomerization

Pivalyl-CoA is part of a novel activity associated with the IcmF enzyme, which catalyzes the interconversion of isovaleryl-CoA and pivalyl-CoA. This activity could be significant in microbial bioremediation of pivalic acid and in leucine catabolism, highlighting the metabolic versatility of pivalyl-CoA (Cracan & Banerjee, 2011).

5. Potential Therapeutic Applications in Neurodegeneration

Acetyl-Coenzyme A, which is related to pivalyl-CoA in metabolic pathways, has been studied for its potential in treating neurodegenerative conditions associated with pantothenate kinase deficiency. This research opens up possibilities for the use of CoA precursors, including pivalyl-CoA, in therapeutic applications (Di Meo et al., 2017).

6. Regulation of Gene Expression

Pivalyl-CoA, through its role in CoA biosynthesis, is indirectly involved in the regulation of gene expression. CoA and its derivatives have been found to influence the expression of a variety of genes, demonstrating the significance of pivalyl-CoA in cellular regulation processes (Leonardi et al., 2005).

7. Coenzyme A in Redox Regulation

Coenzyme A, which includes pivalyl-CoA, plays a role in redox regulation in mammalian cells. CoA's ability to transfer acyl groups is utilized in various metabolic pathways, thereby affecting the oxidative state of cells and contributing to redox homeostasis (Tsuchiya et al., 2018).

8. Coenzyme A in Pathophysiology

Coenzyme A's role in various pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, highlights the importance of its derivatives, such as pivalyl-CoA. Alterations in CoA levels can significantly impact cellular metabolism and pathophysiology (Czumaj et al., 2020).

properties

Product Name

Pivalyl-Coenzyme A

Molecular Formula

C26H44N7O17P3S

Molecular Weight

851.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2-dimethylpropanethioate

InChI

InChI=1S/C26H44N7O17P3S/c1-25(2,3)24(38)54-9-8-28-15(34)6-7-29-22(37)19(36)26(4,5)11-47-53(44,45)50-52(42,43)46-10-14-18(49-51(39,40)41)17(35)23(48-14)33-13-32-16-20(27)30-12-31-21(16)33/h12-14,17-19,23,35-36H,6-11H2,1-5H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,17-,18-,19+,23-/m1/s1

InChI Key

FCMKBHDFOPWWQK-NDZSKPAWSA-N

Isomeric SMILES

CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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